molecular formula C9H7N3O B6204078 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1155577-06-2

1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B6204078
CAS No.: 1155577-06-2
M. Wt: 173.17 g/mol
InChI Key: NRHKARYAMRAFIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features both pyridine and pyrazole rings

Biochemical Analysis

Biochemical Properties

1-(Pyridin-4-yl)-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including serine/threonine-protein kinases and cytochrome P450 enzymes. These interactions are primarily through hydrogen bonding and hydrophobic interactions, which can lead to enzyme inhibition or activation. For instance, the compound has been shown to inhibit certain kinases by binding to their active sites, thereby affecting downstream signaling pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. In cancer cells, it has been observed to inhibit cell proliferation by interfering with the epidermal growth factor receptor (EGFR) signaling pathway. This inhibition leads to reduced phosphorylation of downstream targets such as AKT and ERK, ultimately resulting in cell cycle arrest and apoptosis . Additionally, the compound affects cellular metabolism by modulating the activity of metabolic enzymes, leading to altered levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, forming stable complexes that inhibit their activity. For example, its interaction with cytochrome P450 enzymes involves coordination with the heme iron, leading to the inhibition of enzymatic activity . Furthermore, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function . The compound’s effects may diminish over extended periods due to potential metabolic degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates target enzyme activities. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical and cellular effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, resulting in altered levels of metabolites such as glucose and lipids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. For instance, the compound has been shown to accumulate in the liver and kidneys, where it interacts with metabolic enzymes and transporters .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins. Additionally, it can be transported to the nucleus, where it modulates gene expression by interacting with transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation, may also influence the compound’s localization and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-pyridinecarboxaldehyde with hydrazine derivatives under controlled conditions. One common method includes the cyclization of 4-pyridinecarboxaldehyde with hydrazine hydrate in the presence of an acid catalyst, leading to the formation of the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens or alkylating agents in the presence of a base.

Major Products Formed:

    Oxidation: 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(Pyridin-4-yl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Pyridin-4-yl)-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(Pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both pyridine and pyrazole rings, which confer distinct chemical reactivity and potential biological activities. Its aldehyde functional group further enhances its versatility in synthetic applications.

Properties

IUPAC Name

1-pyridin-4-ylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-7-8-5-11-12(6-8)9-1-3-10-4-2-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHKARYAMRAFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C=C(C=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155577-06-2
Record name 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.